molecular formula C10H14NaO3PS B14444990 Sodium S-benzyl O-isopropyl thiophosphate CAS No. 77020-21-4

Sodium S-benzyl O-isopropyl thiophosphate

Cat. No.: B14444990
CAS No.: 77020-21-4
M. Wt: 268.25 g/mol
InChI Key: WEMQVNPYOCLWPZ-UHFFFAOYSA-M
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Description

Sodium S-benzyl O-isopropyl thiophosphate is an organophosphorus compound that features both sulfur and phosphorus atoms in its structure. This compound is part of the broader class of thiophosphates, which are known for their diverse applications in various fields such as agriculture, medicine, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium S-benzyl O-isopropyl thiophosphate typically involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This reaction leads to the formation of the O,O’-dialkyl thiophosphate anion, which then undergoes S-alkylation with benzyl halides . Another method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of microwave irradiation in industrial settings can enhance reaction rates and yields, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

Sodium S-benzyl O-isopropyl thiophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzyl derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophosphates such as O,O’-diethyl thiophosphate and O,O’-dimethyl thiophosphate .

Uniqueness

What sets Sodium S-benzyl O-isopropyl thiophosphate apart is its specific structural configuration, which imparts unique reactivity and selectivity in its interactions with biological molecules. This makes it particularly valuable in applications where precise targeting of molecular pathways is required .

Conclusion

This compound is a versatile compound with significant applications across various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industry, particularly in the development of new therapeutic agents and agrochemicals.

Properties

CAS No.

77020-21-4

Molecular Formula

C10H14NaO3PS

Molecular Weight

268.25 g/mol

IUPAC Name

sodium;benzylsulfanyl(propan-2-yloxy)phosphinate

InChI

InChI=1S/C10H15O3PS.Na/c1-9(2)13-14(11,12)15-8-10-6-4-3-5-7-10;/h3-7,9H,8H2,1-2H3,(H,11,12);/q;+1/p-1

InChI Key

WEMQVNPYOCLWPZ-UHFFFAOYSA-M

Canonical SMILES

CC(C)OP(=O)([O-])SCC1=CC=CC=C1.[Na+]

Origin of Product

United States

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